Protonitazene
CAS No.: 95958-84-2
Cat. No.: VC17128383
Molecular Formula: C23H30N4O3
Molecular Weight: 410.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 95958-84-2 |
---|---|
Molecular Formula | C23H30N4O3 |
Molecular Weight | 410.5 g/mol |
IUPAC Name | N,N-diethyl-2-[5-nitro-2-[(4-propoxyphenyl)methyl]benzimidazol-1-yl]ethanamine |
Standard InChI | InChI=1S/C23H30N4O3/c1-4-15-30-20-10-7-18(8-11-20)16-23-24-21-17-19(27(28)29)9-12-22(21)26(23)14-13-25(5-2)6-3/h7-12,17H,4-6,13-16H2,1-3H3 |
Standard InChI Key | SJHUJFHOXYDSJY-UHFFFAOYSA-N |
Canonical SMILES | CCCOC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Synthesis of Protonitazene
Structural Characteristics
Protonitazene (IUPAC name: N,N-Diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine) features a benzimidazole core substituted with a nitro group at the 5-position and a 4-propoxyphenylmethyl group at the 2-position. Its molecular formula is C23H30N4O3, with a molecular weight of 410.51 g/mol . The compound exists predominantly as a hydrochloride salt, enhancing its solubility in polar solvents like dimethylformamide (25 mg/mL) .
Table 1: Comparative Structural Features of Protonitazene and Analogues
Compound | Substituent at C4 (Benzyl Moiety) | Molecular Weight (g/mol) |
---|---|---|
Protonitazene | n-Propoxy | 410.51 |
Isotonitazene | Isopropoxy | 394.48 |
Etonitazene | Ethoxy | 380.45 |
N-Pyrrolidino Protonitazene | Pyrrolidinoethyl | 408.49 |
Data sourced from WHO critical reviews .
Synthetic Routes
Protonitazene is synthesized via a three-step process:
-
Nucleophilic substitution: 1-Chloro-2,4-dinitrobenzene reacts with 2-diethylaminoethylamine to introduce the amine side chain .
-
Regioselective reduction: The nitro group at the ortho position is reduced to an amine.
-
Condensation: The intermediate reacts with a 4-propoxyphenyl acetonitrile derivative to form the benzimidazole ring .
This method, replicable in clandestine laboratories, avoids regulated precursors, facilitating illicit production .
Pharmacological Profile
Opioid Receptor Activity
Protonitazene acts as a full agonist at the µ-opioid receptor (MOR), with partial activity at δ- and κ-opioid receptors. In vitro assays demonstrate its potency exceeds fentanyl by 107–129% and hydromorphone by 174–365% .
Table 2: In Vitro MOR Activation of Protonitazene vs. Reference Opioids
Compound | EC50 (nM) | Emax (% Hydromorphone) |
---|---|---|
Protonitazene | 0.94 | 365 |
Fentanyl | 25.7 | 100 |
Hydromorphone | 327 | 100 |
N-Pyrrolidino Protonitazene | 0.29 | 198 |
Adapted from De Vrieze et al. (2024) and Vandeputte et al. (2022) .
Analgesic Potency
Preclinical studies in rodent models reveal protonitazene’s antinociceptive ED50 (0.035 mg/kg, subcutaneous) matches fentanyl and surpasses morphine by 140-fold . Duration of action exceeds 4 hours, correlating with its high lipophilicity .
Toxicology and Adverse Effects
Acute Toxicity
Protonitazene induces dose-dependent respiratory depression, miosis, and sedation. Post-mortem data from the United States and Europe associate protonitazene with fatalities characterized by:
Table 3: Reported Fatalities Linked to Protonitazene (2023–2025)
Region | Confirmed Cases | Median Blood Concentration (ng/mL) |
---|---|---|
United States | 39 | 1.2 |
Ireland | 50+ | Not quantified |
Data from medicolegal reports .
Metabolic Pathways
No human metabolism studies exist, but in vitro models suggest hepatic cytochrome P450-mediated N-dealkylation and nitro-reduction. Metabolites retain partial MOR activity, prolonging toxicity .
Regulatory Status and Illicit Market Trends
Global Scheduling
Region | Legal Status | Effective Date |
---|---|---|
United States | Schedule I (Controlled Substances Act) | 2021 |
European Union | Not controlled | N/A |
Australia | Schedule 9 (Prohibited Substance) | 2022 |
Illicit Distribution Patterns
Protonitazene is marketed as a “research chemical” or adulterant in heroin and counterfeit prescription opioids. Seizures in Canada (2020) and Australia (2023) identified protonitazene hydrochloride mixed with caffeine and mannitol .
Emerging Analogues: N-Pyrrolidino Protonitazene
The N-pyrrolidino derivative (protonitazepyne), first detected in 2023, exhibits 3–70× higher potency than fentanyl . Structural modifications enhance blood-brain barrier penetration, exacerbating overdose risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume